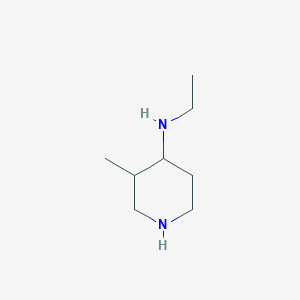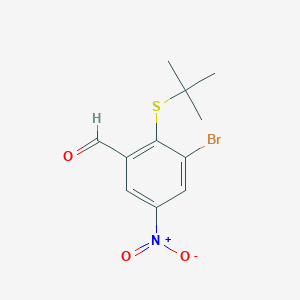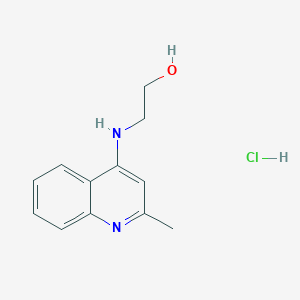
N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives have been extensively studied due to their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities
Méthodes De Préparation
The synthesis of N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the reaction of anthranilic acid with acetic anhydride to form benzoxazinone, which is then further reacted to introduce the desired substituents . Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity, including the use of specific catalysts and solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can modify the quinazoline ring, potentially altering its biological activity.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino and methoxy positions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: It serves as a building block for synthesizing more complex molecules with potential therapeutic applications.
Biology: The compound has shown promise in inhibiting specific enzymes and pathways involved in disease processes.
Mécanisme D'action
The mechanism of action of N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to these targets, the compound can inhibit their activity, leading to the disruption of signaling pathways essential for cell growth and survival. This mechanism is particularly relevant in its anticancer activity, where it can induce apoptosis and inhibit proliferation in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds include other quinazoline derivatives like gefitinib and erlotinib, which are also known for their anticancer properties. Compared to these compounds, N-(3-Chloro-2,4-difluorophenyl)-7-methoxy-6-(piperidin-4-yloxy)quinazolin-4-amine may offer unique advantages in terms of its specific substituents, which can enhance its binding affinity and selectivity for certain molecular targets . Other similar compounds include prazosin and doxazosin, which are used for different therapeutic purposes but share the quinazoline core structure .
Propriétés
Formule moléculaire |
C20H19ClF2N4O2 |
|---|---|
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
N-(3-chloro-2,4-difluorophenyl)-7-methoxy-6-piperidin-4-yloxyquinazolin-4-amine |
InChI |
InChI=1S/C20H19ClF2N4O2/c1-28-16-9-15-12(8-17(16)29-11-4-6-24-7-5-11)20(26-10-25-15)27-14-3-2-13(22)18(21)19(14)23/h2-3,8-11,24H,4-7H2,1H3,(H,25,26,27) |
Clé InChI |
DWOOMFZNYYXZLN-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C(=C(C=C3)F)Cl)F)OC4CCNCC4 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Octyl [3-(trifluoromethyl)phenyl]acetate](/img/structure/B8587313.png)
![Methyl{3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl}cyanamide](/img/structure/B8587318.png)
![2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol](/img/structure/B8587324.png)






![3-[N-(p-Chlorobenzyl)-3-(t-butylthio)-5-methoxyindol-2-yl]-2,2-dimethylpropanoic acid](/img/structure/B8587379.png)
![3-[Cyclohexyl(methyl)sulfamoyl]-4-methoxybenzoic acid](/img/structure/B8587387.png)
